![molecular formula C12H9N3S B2720026 5-Phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2720026.png)
5-Phenylthieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-フェニルチエノ[2,3-d]ピリミジン-4-アミンは、抗ウイルスおよび抗原虫活性で知られる複素環化合物です 。それは、硫黄原子と窒素原子を含む融合環系を特徴とするチエノピリミジンファミリーのメンバーです。 この化合物は、キナーゼやホスホジエステラーゼなどの酵素を阻害することにより、さまざまな疾患に対する潜在的な治療効果を示しています .
2. 製法
合成経路と反応条件
5-フェニルチエノ[2,3-d]ピリミジン-4-アミンの合成には、通常、適切な前駆体の環化が伴います。 一般的な方法の1つは、2-アミノチオフェン誘導体を酸性条件下でホルムアミドと反応させてチエノピリミジンコアを形成することです 。フェニル基は、フェニルボロン酸と適切なパラジウム触媒を使用して鈴木カップリング反応によって導入することができます。
工業的製造方法
5-フェニルチエノ[2,3-d]ピリミジン-4-アミンの工業的製造には、同様の合成経路が使用される場合がありますが、大規模生産用に最適化されています。これには、反応条件の一貫性と高収率を確保するために、連続フローリアクターの使用が含まれます。 精製プロセスでは、通常、再結晶またはクロマトグラフィーを用いて、所望の純度レベルが達成されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene derivatives with formamide under acidic conditions to form the thienopyrimidine core . The phenyl group can be introduced via a Suzuki coupling reaction using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
反応の種類
5-フェニルチエノ[2,3-d]ピリミジン-4-アミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの試薬を使用して酸化することができます。
還元: リチウムアルミニウムハイドライドなどの試薬を使用して還元することができます。
置換: 求核置換反応は、アミノ基またはフェニル環で起こる可能性があります。
一般的な試薬と条件
酸化: 触媒の存在下での過酸化水素。
還元: 無水エーテル中のリチウムアルミニウムハイドライド。
置換: ハロゲン化溶媒と、水素化ナトリウムなどの強塩基。
主な生成物
酸化: スルホキシドまたはスルホンを形成します。
還元: 対応するアミンまたはアルコールを形成します。
置換: ハロゲン、アルキル、またはアリール基などのさまざまな官能基を導入します。
4. 科学研究における用途
5-フェニルチエノ[2,3-d]ピリミジン-4-アミンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: キナーゼやホスホジエステラーゼなどの酵素に対する阻害効果について研究されています。
医学: ウイルスおよび原虫感染に対する潜在的な治療効果について調査されています.
産業: 新しい医薬品や農薬の開発に使用されています。
科学的研究の応用
5-Phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its inhibitory effects on enzymes like kinases and phosphodiesterases.
Medicine: Investigated for its potential therapeutic effects against viral and protozoal infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
5-フェニルチエノ[2,3-d]ピリミジン-4-アミンの作用機序は、特定の酵素の阻害を伴います。それはキナーゼとホスホジエステラーゼの活性部位に結合し、それらの活性を阻害します。 この阻害は、さまざまな細胞プロセスを混乱させ、観察される抗ウイルスおよび抗原虫効果につながります .
6. 類似の化合物との比較
類似の化合物
チエノ[2,3-d]ピリミジン: フェニル基がないが、コア構造は共有している。
2-アミノチオフェン: チエノピリミジンの合成における前駆体。
1,3,4-チアジアゾール: 類似の生物活性を持つ別の複素環化合物.
独自性
5-フェニルチエノ[2,3-d]ピリミジン-4-アミンは、その特定の置換パターンによりユニークであり、標的酵素に対する結合親和性を高めます。 これにより、他の同様の化合物と比較して、より高い効力と選択性を実現します .
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidine: Lacks the phenyl group but shares the core structure.
2-Aminothiophene: A precursor in the synthesis of thienopyrimidines.
1,3,4-Thiadiazole: Another heterocyclic compound with similar biological activities.
Uniqueness
5-Phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its binding affinity to target enzymes. This results in higher potency and selectivity compared to other similar compounds .
特性
IUPAC Name |
5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFEXGLTQADSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-5-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2719943.png)

![5-(3,4-dichlorophenyl)-2-(ethylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B2719949.png)
![Ethyl 2-oxo-4-phenyl-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2719953.png)
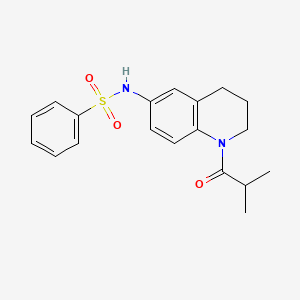
![(2E)-4-(dimethylamino)-N-{[3-(1H-pyrazol-1-yl)pyridin-2-yl]methyl}but-2-enamide](/img/structure/B2719956.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2719957.png)
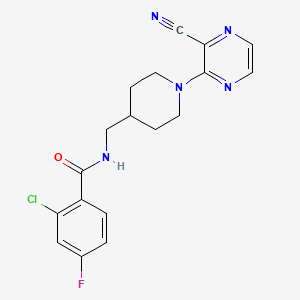
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2719960.png)
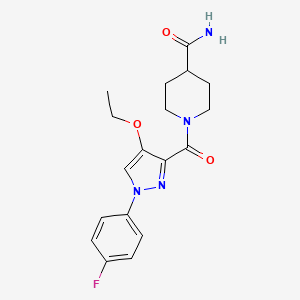
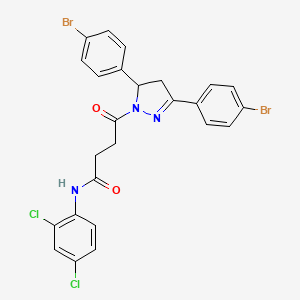
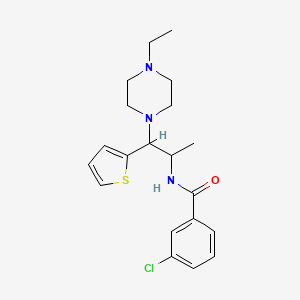
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2719965.png)
![1-(2-ethoxyphenyl)-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea](/img/structure/B2719966.png)
